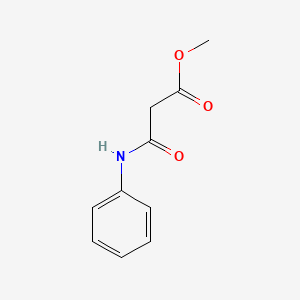

Methyl 3-anilino-3-oxopropanoate

Overview

Description

Methyl 3-anilino-3-oxopropanoate is an organic compound featuring a methyl ester group, an anilino (phenylamino) substituent, and a β-ketoester moiety. These compounds are typically intermediates in the synthesis of pharmaceuticals, heterocycles, or agrochemicals due to their reactive β-ketoester functionality . For instance, ethyl 3-anilino-3-oxopropanoate (CAS 53341-66-5) is commercially available for research purposes, suggesting its utility in laboratory-scale reactions .

Preparation Methods

Synthesis via Nucleophilic Substitution of Chloro-Oxopropanoate Esters

Reaction Mechanism and General Protocol

A widely documented method involves the use of methyl 3-chloro-3-oxopropanoate as a key intermediate. This approach leverages nucleophilic substitution, where the chloride group is replaced by an anilino moiety. The reaction typically proceeds in anhydrous dichloromethane (DCM) under inert conditions, with triethylamine (TEA) serving as both a base and proton scavenger .

In a representative procedure, methyl 3-chloro-3-oxopropanoate is dissolved in DCM and cooled to 0–5°C. Aniline is introduced dropwise, followed by the gradual addition of TEA to neutralize HCl byproducts. The mixture is stirred at 20–30°C until completion, after which the organic phase is washed with saturated sodium bicarbonate and brine. Purification via flash column chromatography yields the target compound with a purity exceeding 95% .

Optimization of Reaction Parameters

Key variables influencing yield include:

-

Solvent selection : Dichloromethane outperforms tetrahydrofuran (THF) and acetonitrile due to its superior solvation of intermediates and byproducts.

-

Stoichiometry : A 1:1.2 molar ratio of methyl 3-chloro-3-oxopropanoate to aniline maximizes conversion while minimizing side reactions.

-

Temperature control : Maintaining the reaction below 30°C prevents thermal decomposition of the ester group.

Experimental data from scaled-up syntheses (10–100 mmol) demonstrate consistent yields of 35–39%, underscoring the reproducibility of this method .

Malonic Ester Derivatization for Anilino Group Incorporation

Malonic Acid-Based Approaches

Alternative routes utilize malonic acid derivatives as starting materials. Ethyl 2-carboethoxypropanoate, for instance, undergoes aminolysis when reacted with aniline in benzene at reflux . This method capitalizes on the reactivity of the malonic ester’s central carbonyl group, which facilitates nucleophilic attack by the aniline’s amine group.

The reaction proceeds via a two-step mechanism:

-

Formation of the Anilino Intermediate : Aniline displaces one ethoxy group from the malonic ester, generating a mono-substituted product.

-

Esterification : Subsequent treatment with methanol in the presence of an acid catalyst (e.g., H₂SO₄) converts the remaining ethoxy group to a methyl ester.

Yield and Purity Considerations

While this method avoids hazardous chloro-intermediates, it suffers from lower yields (25–30%) compared to the chloro-oxopropanoate route. Side products, such as bis-anilino derivatives, are common due to the malonic ester’s dual reactivity . Purification requires repetitive recrystallization from ethanol-water mixtures, which adds complexity to the process.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

The table below summarizes critical parameters for the two primary methods:

| Method | Starting Material | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Chloro-oxopropanoate route | Methyl 3-chloro-3-oxopropanoate | 35–39% | >95% | High reproducibility, scalability |

| Malonic ester route | Ethyl 2-carboethoxypropanoate | 25–30% | 85–90% | Avoids halogenated intermediates |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-anilino-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or amines.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

Methyl 3-anilino-3-oxopropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-anilino-3-oxopropanoate involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl 3-anilino-3-oxopropanoate and its analogs:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-anilino-3-oxopropanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via acylation reactions between aniline derivatives and β-keto esters. For example, analogous compounds like ethyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate are prepared using nucleophilic substitution or condensation reactions under controlled pH and temperature . Key factors affecting yield include solvent polarity (e.g., ethanol or DMF), stoichiometric ratios of reactants, and reaction time. Optimization often requires iterative adjustments to these parameters, supported by TLC or HPLC monitoring .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H and C NMR are critical for confirming the ester and anilino moieties. For instance, carbonyl peaks in β-keto esters appear at ~170–175 ppm in C NMR .

- XRD : Crystal structure analysis (e.g., C–H···O interactions in ethyl 3-anilino derivatives) resolves conformational isomerism .

- MS and IR : High-resolution mass spectrometry validates molecular weight, while IR identifies carbonyl stretches (~1740 cm) and N–H bends (~3300 cm) .

Q. What are common intermediates in the synthesis of this compound derivatives?

Derivatives often utilize halogenated or nitro-substituted anilines. For example, ethyl 3-(4-chloro-3-trifluoromethylanilino)-3-oxopropanoate is synthesized from 4-chloro-3-(trifluoromethyl)aniline, highlighting the role of electron-withdrawing groups in directing reactivity . β-Keto esters like methyl 3-oxopentanoate (density: 1.037 g/mL) serve as precursors .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation.

- Ventilation : Use fume hoods to avoid inhalation of vapors, as recommended for structurally similar ethyl 2-formyl-3-oxopropanoate .

- Waste Disposal : Segregate organic waste and consult institutional guidelines, as outlined for 3-(3-methoxyphenyl)propanoic acid derivatives .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational and experimental methods?

- DFT Calculations : Predict transition states and charge distribution in nucleophilic acylation reactions. For example, InChIKey analysis of 3-[4-chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one reveals steric and electronic effects .

- Kinetic Studies : Monitor reaction rates under varying temperatures to identify rate-limiting steps, as demonstrated in β-keto ester syntheses .

Q. What structural insights can be gained from X-ray crystallography of this compound derivatives?

Crystal structures (e.g., ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]-amino}-3-oxopropanoate) reveal non-covalent interactions like C–H···O hydrogen bonds and π-stacking, which influence molecular packing and stability . Such data guide the design of derivatives with enhanced crystallinity for pharmaceutical applications.

Q. How do researchers resolve contradictions in synthetic yields reported for this compound analogs?

Discrepancies often arise from impurities in starting materials or unoptimized reaction conditions. For example, methyl 3-oxopentanoate synthesis requires rigorous drying of reagents to prevent hydrolysis . Systematic reproducibility studies, including control experiments and purity assays (e.g., GC-MS), help identify confounding variables .

Q. What role does this compound play in enzyme inhibition studies?

As a β-keto ester analog, it may act as a competitive inhibitor for enzymes like acetyl-CoA carboxylase. Structural analogs (e.g., ethyl 3-(2-methoxyphenyl)-3-oxopropanoate) have been used to probe active-site interactions via docking simulations . Activity assays (e.g., IC measurements) combined with mutagenesis studies validate binding hypotheses.

Q. Methodological Considerations

- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., XRD and NMR for conformation analysis) .

- Experimental Design : Use fractional factorial designs to optimize multi-variable syntheses, reducing resource expenditure .

- Biological Applications : Prioritize derivatives with low cytotoxicity (tested via MTT assays) and high metabolic stability (e.g., microsomal incubation studies) .

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

methyl 3-anilino-3-oxopropanoate |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)7-9(12)11-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) |

InChI Key |

LUOGXXYHNOUSGK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.